molecular formula C9H12N4 B15071156 (5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine

Cat. No.: B15071156
M. Wt: 176.22 g/mol
InChI Key: GTVNQJYLQFICAM-UHFFFAOYSA-N
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Description

(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is a heterocyclic compound that features an imidazo[4,5-b]pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-aminopyridine with glyoxal in the presence of an acid catalyst to form the imidazo[4,5-b]pyridine core. Subsequent methylation and amination steps yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor activity by acting as an agonist or antagonist. These interactions can lead to various biological effects, including antimicrobial or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    2-Ethyl-5,7-dimethyl-3H-imidazo[4,5-b]pyridine: A nonpeptidic angiotensin II receptor antagonist.

    1,3-Dimethyl-5-nitro-2,3-dihydro-1H-imidazo[4,5-b]pyridine: Known for its antimicrobial properties

Uniqueness

(5,7-Dimethyl-3H-imidazo[4,5-b]pyridin-2-yl)methanamine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C9H12N4

Molecular Weight

176.22 g/mol

IUPAC Name

(5,7-dimethyl-1H-imidazo[4,5-b]pyridin-2-yl)methanamine

InChI

InChI=1S/C9H12N4/c1-5-3-6(2)11-9-8(5)12-7(4-10)13-9/h3H,4,10H2,1-2H3,(H,11,12,13)

InChI Key

GTVNQJYLQFICAM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC2=C1NC(=N2)CN)C

Origin of Product

United States

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